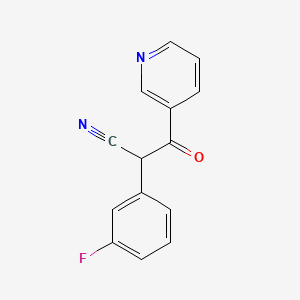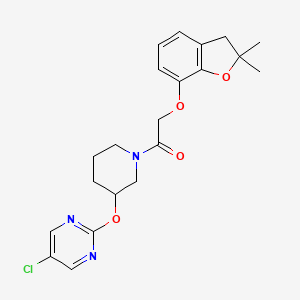
N-cycloheptyl-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-1H-indazole-3-carboxamide is a derivative of the indazole class of compounds, which are heterocyclic structures containing a benzene ring fused to a pyrazole ring. Indazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including antiproliferative properties against various cancer cell lines.
Synthesis Analysis
The synthesis of indazole derivatives typically involves the condensation of isocyanates with amines or hydrazines, followed by cyclization reactions. For instance, the synthesis of 1-arylindazole-3-carboxamides can be achieved using a two-step process involving a strategic reaction between isocyanides, arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a Buchwald–Hartwig intramolecular cyclization, yielding products in good to excellent yields . Similarly, 3-amino-N-phenyl-1H-indazole-1-carboxamides can be prepared from phenyl isocyanate precursors and 3-aminoindazole . These methods highlight the versatility and efficiency of synthesizing indazole derivatives, which could be adapted for the synthesis of N-cycloheptyl-1H-indazole-3-carboxamide.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of the indazole core, which can be further substituted with various functional groups to enhance biological activity. For example, the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, providing insights into the spatial arrangement of the substituents around the indazole core . This information is crucial for understanding the interaction of these molecules with biological targets.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including intramolecular cyclization, which is a key step in their synthesis. The Buchwald–Hartwig cyclization, for example, is a chemoselective reaction that forms the indazole ring system . Additionally, the antiproliferative activity of these compounds can be attributed to their ability to interact with biological molecules, potentially causing a block in the cell cycle and affecting the phosphorylation state of proteins such as pRb .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various substituents can significantly alter these properties, affecting the compound's suitability for pharmaceutical applications. For example, the presence of a trifluoromethoxy group can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Indazole derivatives, including N-cycloheptyl-1H-indazole-3-carboxamide, are synthesized via various synthetic methods, demonstrating their versatility in chemical synthesis. For example, the synthesis of indazole carboxamides involves condensation reactions and cyclization processes, which are crucial for developing compounds with potential antitumor activity and for structural elucidation through spectro-elemental characterizations and single-crystal X-ray analysis (Lu et al., 2020).
Biological Activity and Antiproliferative Properties
Indazole derivatives exhibit significant biological activities, including inhibitory effects on cancer cell proliferation. For instance, certain indazole carboxamide compounds have been identified to possess distinct effective inhibition against various cancer cell lines, highlighting their potential as antitumor agents (Lu et al., 2020). This emphasizes the importance of indazole derivatives in medicinal chemistry and drug discovery.
Application in HSP90 Inhibitors Development
Indazole derivatives are also pivotal in the development of inhibitors targeting specific proteins involved in cancer progression, such as Heat Shock Protein 90 (HSP90). These compounds are synthesized using innovative techniques, including Ruthenium-catalyzed synthesis, to create triazole-based scaffolds effective as HSP90 inhibitors, demonstrating significant antiproliferative activity against BRCA-1 and BRCA-2 deficient cancer cells (Taddei et al., 2014).
Cycloaddition Reactions and Scaffold Development
Furthermore, the application of indazole derivatives extends to the development of various scaffolds through cycloaddition reactions. These methods enable the efficient synthesis of N-containing medium-sized rings, contributing to the diversity of chemical structures available for pharmacological screening and development (Chen et al., 2017).
Mecanismo De Acción
Target of Action
N-cycloheptyl-1H-indazole-3-carboxamide is a derivative of indazole, a heterocyclic compound that has been drawing attention in medicinal chemistry . Indazole derivatives are known to act as kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and regulation. They catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process that is fundamental to cellular activities.
Mode of Action
The mode of action of N-cycloheptyl-1H-indazole-3-carboxamide involves its interaction with its primary targets, the kinases. Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This interaction leads to the inhibition of kinase activity, thereby affecting the phosphorylation process that is critical for cellular signaling and regulation .
Biochemical Pathways
The inhibition of kinase activity by N-cycloheptyl-1H-indazole-3-carboxamide affects various biochemical pathways. Kinases are involved in numerous cellular pathways, including signal transduction, cell cycle regulation, and metabolism . By inhibiting kinase activity, N-cycloheptyl-1H-indazole-3-carboxamide can potentially disrupt these pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of N-cycloheptyl-1H-indazole-3-carboxamide’s action are primarily related to its inhibitory effect on kinase activity. By inhibiting kinases, this compound disrupts cellular signaling and regulation, which can lead to various cellular effects . .
Propiedades
IUPAC Name |
N-cycloheptyl-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(16-11-7-3-1-2-4-8-11)14-12-9-5-6-10-13(12)17-18-14/h5-6,9-11H,1-4,7-8H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXSQFOBQGUZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1H-indazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552778.png)
![2-((3-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552779.png)

![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2552783.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2552784.png)

![1-(3-chloro-4-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552790.png)
![N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2552792.png)

![5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid](/img/structure/B2552797.png)
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone](/img/structure/B2552798.png)


![4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552801.png)